1-(Piperazine-1-sulfonyl)azepane
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Overview
Description
1-(Piperazine-1-sulfonyl)azepane is a heterocyclic compound that contains both piperazine and azepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazine-1-sulfonyl)azepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide a modular synthesis route for highly substituted piperazines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness. Parallel solid-phase synthesis and photocatalytic synthesis are also explored for large-scale production due to their operational simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Piperazine-1-sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(Piperazine-1-sulfonyl)azepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperazine-1-sulfonyl)azepane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used for its antibacterial activity.
Piperazinopyrrolidinones: These compounds are synthesized via similar cyclization reactions and have applications in medicinal chemistry.
Uniqueness
1-(Piperazine-1-sulfonyl)azepane is unique due to its combination of piperazine and azepane rings, which may confer distinct biological activities not observed in other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-piperazin-1-ylsulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12/h11H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSLPARFJCNPFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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